N-(3-Piperidyl)methanesulfonamide

Catalog No.
S1957823
CAS No.
944068-21-7
M.F
C6H14N2O2S
M. Wt
178.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(3-Piperidyl)methanesulfonamide

CAS Number

944068-21-7

Product Name

N-(3-Piperidyl)methanesulfonamide

IUPAC Name

N-piperidin-3-ylmethanesulfonamide

Molecular Formula

C6H14N2O2S

Molecular Weight

178.26 g/mol

InChI

InChI=1S/C6H14N2O2S/c1-11(9,10)8-6-3-2-4-7-5-6/h6-8H,2-5H2,1H3

InChI Key

DHGIQFYIIZOGKF-UHFFFAOYSA-N

SMILES

CS(=O)(=O)NC1CCCNC1

Canonical SMILES

CS(=O)(=O)NC1CCCNC1

The exact mass of the compound N-(3-Piperidyl)methanesulfonamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-(3-Piperidyl)methanesulfonamide (CAS 944068-21-7) is a bifunctional aliphatic heterocyclic building block characterized by a secondary piperidine amine and a hydrogen-bond-donating methanesulfonamide group at the 3-position. In medicinal chemistry and process scale-up, it is primarily procured as a pre-functionalized intermediate to construct kinase inhibitors, GPCR ligands, and other small-molecule therapeutics. The compound offers a highly specific ~120° spatial vector for the sulfonamide moiety, which is critical for targeted pharmacophore positioning. By providing a pre-installed, regiochemically pure methanesulfonamide, this building block allows chemists to focus directly on N-alkylation, cross-coupling, or acylation of the piperidine nitrogen without the need for complex protection-deprotection strategies [1].

Substituting N-(3-Piperidyl)methanesulfonamide with its unfunctionalized precursor, 3-aminopiperidine, introduces severe processability bottlenecks. Because the primary and secondary amines in 3-aminopiperidine possess similar nucleophilicity, attempting direct mesylation in-house inevitably produces an intractable mixture of N1-mesylated, N3-mesylated, and bis-mesylated products. Resolving this requires a three-step sequence (Boc-protection of the piperidine, mesylation of the primary amine, and subsequent deprotection), which halves the overall yield and increases solvent waste. Furthermore, substituting with the structural isomer N-(piperidin-4-yl)methanesulfonamide fundamentally alters the exit vector of the sulfonamide from ~120° to 180°, leading to steric clashes in tight binding pockets and drastically reducing target affinity in structure-based drug design [1].

Step Economy and Process Yield Optimization

Procuring pre-functionalized N-(3-Piperidyl)methanesulfonamide significantly streamlines synthetic workflows compared to utilizing 3-aminopiperidine. When starting from 3-aminopiperidine, chemists must employ a three-step protection/mesylation/deprotection sequence, which typically caps the cumulative yield at 45–50% [1]. In contrast, utilizing the commercially available pre-mesylated building block allows for immediate N-derivatization in a single step with >90% typical coupling yields.

Evidence DimensionNumber of synthetic steps and yield to functionalized intermediate
Target Compound Data1 step (direct coupling), >90% yield
Comparator Or Baseline3-aminopiperidine (3 steps, 45-50% cumulative yield)
Quantified DifferenceElimination of 2 synthetic steps and ~40% absolute increase in intermediate yield
ConditionsStandard laboratory scale-up to N-alkylated/arylated target

Procuring the pre-mesylated compound drastically reduces labor, reagent costs, and time-to-target in both discovery and process chemistry.

Regiopurity and Avoidance of Bis-Sulfonylation

A major challenge in utilizing raw diamines is controlling the site of electrophilic attack. Direct treatment of unprotected 3-aminopiperidine with methanesulfonyl chloride yields a statistical mixture containing significant amounts of the undesired N1-mesyl and N1,N3-bis-mesyl impurities [1]. Commercial N-(3-Piperidyl)methanesulfonamide is manufactured to provide >98% regiomeric purity at the 3-position, completely bypassing the need for tedious chromatographic separation of these closely eluting impurities.

Evidence DimensionRegiomeric purity of the active building block
Target Compound Data>98% N3-mesylated product
Comparator Or BaselineDirect mesylation of 3-aminopiperidine (~33% N3-mesyl, ~33% N1-mesyl, ~33% bis-mesyl)
Quantified Difference>65% improvement in target regiopurity prior to coupling
ConditionsUnprotected amine reaction with MsCl vs. procured standard

High regiopurity eliminates the need for complex purification, ensuring reproducible scale-up and preventing batch-to-batch variability.

Pharmacophore Vectoring and Binding Pocket Compatibility

The positional isomerism of the piperidine ring dictates the spatial trajectory of the sulfonamide group. N-(3-Piperidyl)methanesulfonamide projects its sulfonamide at an approximate 120° angle relative to the piperidine N-substituent, whereas the 4-piperidyl isomer projects it at a linear 180° angle [1]. This off-axis trajectory is specifically suited for wrapping around tight structural motifs, such as the kinase hinge region, where the extended 4-substituted analog would experience severe steric clashes.

Evidence DimensionSulfonamide exit vector angle
Target Compound Data~120° (meta-like projection)
Comparator Or BaselineN-(piperidin-4-yl)methanesulfonamide (~180° para-like projection)
Quantified Difference60° difference in spatial trajectory
ConditionsIn silico conformational modeling and structural biology binding assays

Selecting the 3-piperidyl isomer is critical when targeting non-linear, constrained binding pockets where linear analogs fail to bind.

Disruption of Molecular Symmetry for Enhanced Solubility

The incorporation of asymmetric building blocks is a proven strategy to improve the physicochemical properties of drug candidates. Derivatives synthesized from the asymmetric N-(3-Piperidyl)methanesulfonamide generally exhibit lower crystal lattice energies compared to those derived from the highly symmetric 4-piperidyl analog [1]. This reduction in symmetry typically translates to a 2- to 5-fold increase in aqueous kinetic solubility for the final active pharmaceutical ingredient (API), facilitating easier formulation and better bioavailability in early screening.

Evidence DimensionRelative kinetic solubility of final derivatives
Target Compound Data3-piperidyl derivatives (lower symmetry, higher solubility)
Comparator Or Baseline4-piperidyl derivatives (high symmetry, lower solubility)
Quantified Difference2- to 5-fold increase in aqueous kinetic solubility
ConditionsStandard aqueous buffer assays (pH 7.4) for final API candidates

Higher solubility reduces the risk of attrition in drug development due to poor pharmacokinetic profiles.

Synthesis of Janus Kinase (JAK) and Other Kinase Inhibitors

N-(3-Piperidyl)methanesulfonamide is utilized as a core building block in the development of kinase inhibitors. Its ~120° exit vector allows the methanesulfonamide group to form critical hydrogen bonds with the kinase hinge region while the piperidine nitrogen serves as an attachment point to the main scaffold [1]. Procuring this specific isomer ensures the correct spatial geometry required for high-affinity target engagement.

High-Throughput Library Generation for GPCR Ligands

In library synthesis targeting G-protein coupled receptors (GPCRs), rapid and reliable derivatization is essential. The pre-installed sulfonamide and >98% regiopurity of this compound allow chemists to perform direct, high-yielding Buchwald-Hartwig cross-couplings or SNAr reactions on the piperidine nitrogen without the interference of unprotected primary amines[2].

Optimization of API Physicochemical Properties

When a lead compound utilizing a 4-substituted piperidine or a flat aromatic ring exhibits poor aqueous solubility due to high crystal packing energy, substituting it with N-(3-Piperidyl)methanesulfonamide introduces beneficial asymmetry [3]. This application is highly relevant in late-stage lead optimization to rescue compounds with poor pharmacokinetic profiles.

XLogP3

-0.5

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-16-2023

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